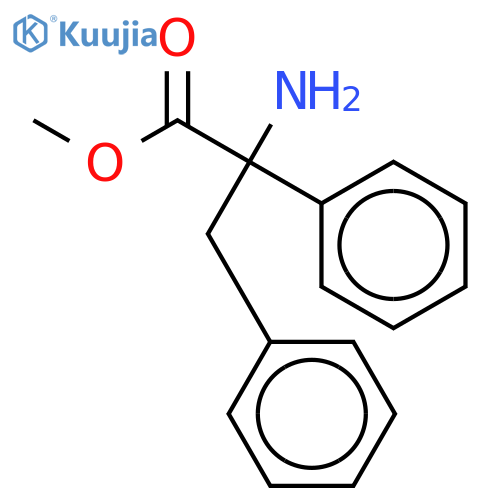

Cas no 118783-29-2 (methyl 2-amino-2,3-diphenylpropanoate)

118783-29-2 structure

商品名:methyl 2-amino-2,3-diphenylpropanoate

CAS番号:118783-29-2

MF:C16H17NO2

メガワット:255.311684370041

MDL:MFCD11864981

CID:1207976

PubChem ID:14426741

methyl 2-amino-2,3-diphenylpropanoate 化学的及び物理的性質

名前と識別子

-

- Phenylalanine, a-phenyl-, methyl ester

- methyl 2-amino-2,3-diphenylpropanoate

- AC-2274

- 118783-29-2

- SCHEMBL5307776

- AKOS005910666

- EN300-26143987

-

- MDL: MFCD11864981

- インチ: InChI=1S/C16H17NO2/c1-19-15(18)16(17,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,17H2,1H3

- InChIKey: AEIUKLRACLSJGZ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)N

計算された属性

- せいみつぶんしりょう: 255.12601

- どういたいしつりょう: 255.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 52.32

methyl 2-amino-2,3-diphenylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26143987-1g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 1g |

$557.0 | 2023-09-14 | ||

| Enamine | EN300-26143987-0.1g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 95% | 0.1g |

$490.0 | 2024-06-18 | |

| Enamine | EN300-26143987-10g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 10g |

$2393.0 | 2023-09-14 | ||

| Enamine | EN300-26143987-0.5g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 95% | 0.5g |

$535.0 | 2024-06-18 | |

| Enamine | EN300-26143987-2.5g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 95% | 2.5g |

$1089.0 | 2024-06-18 | |

| Enamine | EN300-26143987-5.0g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 95% | 5.0g |

$1614.0 | 2024-06-18 | |

| Enamine | EN300-26143987-5g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 5g |

$1614.0 | 2023-09-14 | ||

| Enamine | EN300-26143987-0.05g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 95% | 0.05g |

$468.0 | 2024-06-18 | |

| Enamine | EN300-26143987-1.0g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 95% | 1.0g |

$557.0 | 2024-06-18 | |

| Enamine | EN300-26143987-10.0g |

methyl 2-amino-2,3-diphenylpropanoate |

118783-29-2 | 95% | 10.0g |

$2393.0 | 2024-06-18 |

methyl 2-amino-2,3-diphenylpropanoate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

118783-29-2 (methyl 2-amino-2,3-diphenylpropanoate) 関連製品

- 360074-85-7(2-Amino-2-phenylhexanoic acid methyl ester)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬